2-Hydroxy-3-(methylamino)benzoic acid

Vue d'ensemble

Description

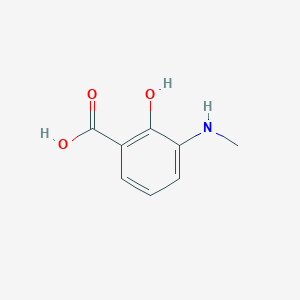

2-Hydroxy-3-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound contains a total of 21 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(methylamino)benzoic acid consists of a benzene ring substituted with a hydroxyl group, a methylamino group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

2-Hydroxy-3-(methylamino)benzoic acid has a melting point of 209 °C and a predicted boiling point of 342.0±37.0 °C. The predicted density of this compound is 1.394±0.06 g/cm3 .Applications De Recherche Scientifique

Medicine: Antioxidant and Therapeutic Agent

2-Hydroxy-3-(methylamino)benzoic acid, as a derivative of hydroxybenzoic acid, exhibits significant antioxidant properties . This compound can potentially be used in the development of therapeutic agents due to its biochemical capabilities. It may play a role in anti-inflammatory, immunoregulatory, and anticancer processes, contributing to the advancement of treatments for various diseases.

Agriculture: Plant Resilience Enhancer

In agriculture, this compound could be involved in enhancing plant resilience to climate-induced abiotic stress . As a phenolic derivative, it may be part of the salicylic acid pathway, which is known to play a crucial role in plant defense mechanisms, thereby aiding in the improvement of crop yields under stressful environmental conditions.

Biotechnology: Enzyme Modulation

The compound’s structure suggests that it could be used in biotechnological applications to modulate enzyme activity . Its potential interaction with enzymes like alcohol dehydrogenases could be exploited for the production of chiral pharmaceuticals and fine chemicals, leveraging its stereochemical properties.

Food Industry: Food Additive and Preservative

This compound could find applications in the food industry as an additive due to its antioxidant properties, which can extend the shelf life of food products by preventing oxidation . Additionally, its antimicrobial properties might make it a candidate for use as a natural preservative, enhancing food safety and quality.

Safety and Hazards

Orientations Futures

While there is limited information on the specific future directions for 2-Hydroxy-3-(methylamino)benzoic acid, it is worth noting that benzoic acid derivatives are valuable building blocks in organic synthesis and have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biosynthesis of 2-Hydroxy-3-(methylamino)benzoic acid likely involves the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . After the conversion of t-cinnamic acid to benzoic acid, a monooxygenase P450 enzyme called benzoic acid 2-hydroxylase (BA2H) catalyzes the hydroxylation of benzoic acid to produce salicylic acid .

Result of Action

Phenolic compounds, including benzoic acid derivatives, are known to have antioxidant properties and can interact with various cellular targets, potentially influencing cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-3-(methylamino)benzoic acid . For instance, the rate of chemical reactions involving this compound could vary depending on these factors .

Propriétés

IUPAC Name |

2-hydroxy-3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSVKTQBDPDMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)